2-(4-Nitrophenyl)acetohydrazide
Overview
Description
2-(4-Nitrophenyl)acetohydrazide is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a nitrophenyl group attached to an acetohydrazide moiety, which imparts unique chemical properties.
Scientific Research Applications
2-(4-Nitrophenyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets by binding to them, thereby affecting their function
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways. More research is required to identify the specific pathways affected by this compound.
Result of Action
Biochemical Analysis
Biochemical Properties
2-(4-Nitrophenyl)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with α-amylase, where it acts as a substrate, leading to the release of 4-nitrophenol . This interaction is crucial for studying enzyme kinetics and inhibition. Additionally, this compound can form hydrazones with aldehydes and ketones, which are important in various biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce oxidative stress in cells, leading to changes in mitochondrial function and apoptosis . This compound also affects the proliferation and migration of cancer cells, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, its interaction with enzymes like α-amylase involves the formation of a hydrazone intermediate, which inhibits the enzyme’s activity . Additionally, it can modulate gene expression by affecting transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, it may induce adverse effects such as oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as hydrolases and oxidases, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and potential interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation can affect its activity and function. For instance, its interaction with transporters can influence its uptake and distribution in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Nitrophenyl)acetohydrazide can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrophenylacetic acid with hydrazine hydrate in the presence of ethanol . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
4-Nitrophenylhydrazine: Employed in the synthesis of various organic compounds.
2-(4-Nitrophenyl)acetic acid: A precursor in the synthesis of 2-(4-Nitrophenyl)acetohydrazide.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and an acetohydrazide moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-10-8(12)5-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONGQRKKZPXLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301888 | |
Record name | 2-(4-nitrophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-81-6 | |
Record name | 6144-81-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-nitrophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What does the research tell us about the anti-inflammatory activity of 2-(4-Nitrophenyl)acetohydrazide?
A1: The study investigated a series of newly synthesized compounds, including this compound, for their potential to reduce inflammation. Researchers used the carrageenan-induced paw edema method, a common model for assessing acute inflammation. The results showed that this compound exhibited significant anti-inflammatory activity, proving to be one of the most potent compounds in the tested series [].
Q2: Were other compounds in the study as effective as this compound?
A2: Interestingly, a closely related compound, 2-(2,3-dihydrobenzofuran-5-yl)acetohydrazide, demonstrated comparable anti-inflammatory activity to this compound []. This suggests that specific structural features within this class of compounds play a crucial role in their ability to reduce inflammation. Further research exploring these structure-activity relationships could be valuable in optimizing these compounds for potential therapeutic applications.
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